(1s,4s)-4-Azidocyclohexan-1-amine

CYP1B1 inhibition Anticancer drug design Cytochrome P450 selectivity

(1s,4s)-4-Azidocyclohexan-1-amine (CAS 1932002-07-7) is a chiral, cis-configured cyclohexyl derivative bearing both an azido (–N₃) and a primary amino (–NH₂) group on a rigid cyclohexane ring. With a molecular formula of C₆H₁₂N₄ and a molecular weight of 140.19 g/mol, this compound belongs to the class of azide-functionalized cyclohexylamines — a family of click-chemistry building blocks increasingly employed in medicinal chemistry, bioconjugation, and targeted protein degradation.

Molecular Formula C6H12N4
Molecular Weight 140.19 g/mol
Cat. No. B13525930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1s,4s)-4-Azidocyclohexan-1-amine
Molecular FormulaC6H12N4
Molecular Weight140.19 g/mol
Structural Identifiers
SMILESC1CC(CCC1N)N=[N+]=[N-]
InChIInChI=1S/C6H12N4/c7-5-1-3-6(4-2-5)9-10-8/h5-6H,1-4,7H2
InChIKeyQVJDWTKCHRRQHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1s,4s)-4-Azidocyclohexan-1-amine: Stereochemically Defined, Dual-Handle Cyclohexyl Building Block for Bioorthogonal Chemistry


(1s,4s)-4-Azidocyclohexan-1-amine (CAS 1932002-07-7) is a chiral, cis-configured cyclohexyl derivative bearing both an azido (–N₃) and a primary amino (–NH₂) group on a rigid cyclohexane ring . With a molecular formula of C₆H₁₂N₄ and a molecular weight of 140.19 g/mol, this compound belongs to the class of azide-functionalized cyclohexylamines — a family of click-chemistry building blocks increasingly employed in medicinal chemistry, bioconjugation, and targeted protein degradation [1][2]. Its stereospecific (1s,4s) configuration distinguishes it from the trans isomer and from stereochemically undefined preparations, a difference that directly impacts molecular recognition, conjugate geometry, and downstream pharmacological properties [3].

Why Indiscriminate Substitution of (1s,4s)-4-Azidocyclohexan-1-amine with Structural Analogs Compromises Research Reproducibility and Downstream Outcomes


The cyclohexyl azido-amine scaffold is not a commodity interchangeable across stereoisomers or flexible-chain analogs. The (1s,4s) cis configuration dictates the relative spatial orientation of the azide and amine handles, which governs both intermolecular recognition in biological targets (as crystallographically validated for CYP1B1, PDB: 6IQ5) and the conformational preferences of the azide group [1][2]. Substituting the trans isomer or a stereochemically undefined mixture alters the vector of click-chemistry conjugation and can abolish the binding selectivity observed with the cis scaffold [1]. Replacing the rigid cyclohexane core with a flexible alkyl chain eliminates the entropic advantage conferred by conformational restriction — a parameter known to influence bioorthogonal ligation kinetics and the pharmacokinetic profile of resultant conjugates [3]. Critically, published comparative data remain sparse; users should not assume functional equivalence of stereoisomers or scaffold analogs without experimental verification. The evidence assembled below represents the most rigorous publicly available comparative data to inform procurement decisions.

Quantitative Differentiation Evidence for (1s,4s)-4-Azidocyclohexan-1-amine Versus Closest Analogs and Alternatives


CYP1B1 Selectivity: cis-4-Azidocyclohexyl-Containing Inhibitor Achieves 120–150× Subtype Selectivity Over CYP1A1 and CYP1A2, Outperforming ANF and Aromatic Analog

In a study by Kubo et al. (2019), compound cis-49a — a benzo[h]chromone derivative bearing the (1s,4s)-4-azidocyclohexyl moiety at the B-ring — demonstrated selectivity for CYP1B1 over CYP1A1 of 120-fold and over CYP1A2 of 150-fold [1]. Its inhibitory potency exceeded that of the lead compound α-naphthoflavone (ANF) by >2-fold [1]. The corresponding aromatic B-ring analog (compound 59a) exhibited low selectivity and poor solubility, underscoring the contribution of the non-aromatic, cis-azidocyclohexyl ring to both target engagement and physicochemical properties [1]. The X-ray co-crystal structure (PDB: 6IQ5, 3.7 Å resolution) confirmed the binding mode and provided a structural rationale for the subtype selectivity conferred by the cis-4-azidocyclohexyl substituent [1][2].

CYP1B1 inhibition Anticancer drug design Cytochrome P450 selectivity

Conformational Preference: Equatorial Azide in Cyclohexyl Azides Is Thermodynamically Favored by ~2 kJ/mol, Influencing Reactivity and Molecular Recognition

The conformational equilibrium of cyclohexyl azides has been characterized by vibrational spectroscopy. Sülzle et al. (2001) demonstrated that the equatorial (e) conformer of cyclohexyl azide is more stable than the axial (a) conformer by 1.8 ± 0.3 kJ/mol in the vapour phase and 2.0 ± 0.3 kJ/mol in the liquid phase [1]. In the (1s,4s)-4-azidocyclohexan-1-amine scaffold, the cis configuration directs the azide into an equatorial orientation on one chair conformer, energetically favoring approximately 70% equatorial population at 298 K [1]. This thermodynamic preference has direct implications: equatorial azides in cyclohexyl systems exhibit distinct ¹³C NMR α-effects (~33.6 ppm) compared to axial (~31.2 ppm), and the conformer population affects the accessibility of the azide for cycloaddition with strained alkynes (SPAAC) or Cu(I)-catalyzed click (CuAAC) reactions [1][2]. By contrast, the (1r,4r)-trans isomer constrains the azide into distinct orientational preferences that may alter ligation geometry and rate.

Conformational analysis Click chemistry kinetics Molecular recognition

Structural Differentiation: Rigid cis-1,4-Cyclohexane Scaffold with Orthogonal Azide and Amine Handles Versus Flexible Aliphatic Azido-Amine Building Blocks

(1s,4s)-4-Azidocyclohexan-1-amine (MW 140.19, C₆H₁₂N₄) provides two orthogonal reactive handles — a primary amine for amide coupling, reductive amination, or sulfonamide formation, and an azide for CuAAC or SPAAC click chemistry — mounted on a conformationally constrained cyclohexane ring [1]. This contrasts with commonly used flexible aliphatic azido-amines such as 4-azidobutan-1-amine (approximate MW 114.15) or 2-azidoethanamine (approximate MW 86.10), which lack conformational restriction . The rigid cyclohexane scaffold reduces the entropic penalty upon binding or conjugation, a parameter well-established in fragment-based drug design and PROTAC linker optimization . The related cis-4-azidocyclohexanecarboxylic acid scaffold (N3-1,4-cis-CHC-OH, CAS 863222-21-3) is explicitly marketed as a 'conformationally constrained azide linker' for ADC synthesis, validating the industrial recognition of the cis-cyclohexyl-azide architecture's unique spatial properties . The (1s,4s)-amine variant extends this capability with a nucleophilic amine handle, enabling sequential, chemoselective derivatization that is not achievable with azidocyclohexane (which lacks the amine) or with the carboxylic acid analog (which requires activation for amide bond formation) [1].

PROTAC linker design ADC bioconjugation Peptidomimetic synthesis

Commercial Availability and Benchmark Pricing for Stereochemically Defined (1s,4s)-4-Azidocyclohexan-1-amine

The (1s,4s)-4-azidocyclohexan-1-amine free base is commercially available as a single, stereochemically defined entity from Enamine Ltd. (catalog number EN300-1726266) [1]. Documented pricing benchmarks include $757–$943 per gram and $2,732 per 5 grams (2022–2023 pricing), establishing a reference for procurement budgeting [1]. The racemic cis form as the trifluoroacetic acid salt has also been listed through Biosynth (CymitQuimica, ref. 3D-FPD78990, MW 254.2 g/mol, purity min. 95%), though this product has been marked as discontinued, underscoring the supply volatility of non-stereodefined or salt-form preparations . In contrast, the (1r,4r)-trans isomer (CAS 2386019-19-6) is cataloged by fewer suppliers and typically offered only as the hydrochloride salt, limiting direct free-base comparator pricing [2]. The availability of the (1s,4s) free base as a cataloged, single-enantiomer item reduces lead time and eliminates the need for in-house chiral resolution, a practical consideration for time-sensitive research programs.

Chemical procurement Building block sourcing Medicinal chemistry supply

Optimal Application Scenarios for (1s,4s)-4-Azidocyclohexan-1-amine Based on Quantitative Differentiation Evidence


CYP1B1-Targeted Anticancer Agent Development Requiring Subtype-Selective Pharmacophore Construction

Research groups developing selective CYP1B1 inhibitors should prioritize the (1s,4s)-4-azidocyclohexan-1-amine scaffold as a synthetic intermediate. The Kubo et al. (2019) study demonstrated that the cis-4-azidocyclohexyl moiety, when incorporated into a benzo[h]chromone core (compound cis-49a), conferred 120–150× selectivity for CYP1B1 over CYP1A1 and CYP1A2, with >2× greater potency than ANF [1]. Critically, the aromatic B-ring analog (59a) lost both selectivity and solubility, establishing that the non-aromatic, stereochemically defined cyclohexyl-azide group is a key pharmacophoric element [1]. The availability of an X-ray co-crystal structure (PDB: 6IQ5) enables structure-based design using the cis-4-azidocyclohexyl binding mode as a template . Investigators should use the (1s,4s) stereoisomer specifically, as the crystal structure confirms the cis geometry of the azidocyclohexyl ring in the bound state.

PROTAC Linker Design Requiring Conformationally Constrained Spacer Modules with Orthogonal Click and Amine Handles

PROTAC developers seeking to optimize ternary complex formation through linker pre-organization can employ (1s,4s)-4-azidocyclohexan-1-amine as a rigid, low-molecular-weight (140.19 g/mol) spacer module [1]. The cyclohexane ring restricts conformational freedom compared to flexible PEG or alkyl linkers, potentially reducing the entropic penalty of ternary complex assembly — a parameter implicated in PROTAC cooperativity and degradation efficiency . The primary amine enables amide coupling to E3 ligase ligands or target-protein binders, while the azide provides a bioorthogonal 'click' handle for divergent late-stage functionalization via CuAAC or SPAAC [1]. This dual-handle architecture on a rigid scaffold distinguishes it from monofunctional cyclohexyl azides and from flexible-chain azido-amines, whose conformational freedom may dilute the spatial precision required for effective induced proximity .

Antibody-Drug Conjugate (ADC) Linker-Payload Construction Requiring Stereochemically Defined Bioorthogonal Conjugation Modules

ADC development programs that demand precise, spatially controlled attachment of cytotoxic payloads to antibodies can utilize (1s,4s)-4-azidocyclohexan-1-amine as a key intermediate for constructing conformationally constrained linker modules [1]. The closely related cis-4-azidocyclohexanecarboxylic acid scaffold (N3-1,4-cis-CHC-OH) is explicitly positioned by commercial suppliers as a 'conformationally constrained azide linker for ADC synthesis, promoting selective and stable bioorthogonal conjugation' . The (1s,4s)-amine variant extends this capability by providing a free primary amine for direct conjugation to carboxylate-containing payloads or for incorporation into peptide-based cleavable linker sequences. The rigid cis-1,4-disubstitution pattern may influence the drug-to-antibody ratio (DAR) homogeneity and the spatial presentation of the payload, parameters that affect ADC efficacy, stability, and pharmacokinetics .

Peptidomimetic and Conformationally Constrained Ligand Synthesis for Structure-Activity Relationship (SAR) Studies

Medicinal chemists conducting SAR campaigns on bioactive cyclohexylamine-containing ligands should evaluate (1s,4s)-4-azidocyclohexan-1-amine as a scaffold for introducing azide-based click handles while preserving the stereochemical and conformational features of the cyclohexane core [1]. The thermodynamic preference for equatorial azide orientation (~70% population at 298 K, derived from the ~2 kJ/mol equatorial stabilization measured by Sülzle et al.) provides a predictable conformational bias that can be exploited in ligand design [2]. The defined (1s,4s) stereochemistry ensures batch-to-batch reproducibility in biological assays — a non-trivial advantage over racemic or stereochemically undefined preparations, where variable cis/trans ratios introduce confounding variability in SAR interpretation [1].

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